

Spectroscopic Characterization of 1,1-Dimethylcyclopropane: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1,1-Dimethylcyclopropane

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Introduction

1,1-Dimethylcyclopropane is a saturated cyclic hydrocarbon with the chemical formula C_5H_{10} . [1][2][3][4] As a member of the cyclopropane family, it exhibits unique chemical and physical properties due to its strained three-membered ring. A thorough understanding of its spectroscopic signature is essential for its identification, characterization, and for monitoring its presence in various chemical processes. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1,1-dimethylcyclopropane**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data

The following sections present the key spectroscopic data for **1,1-dimethylcyclopropane** in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Due to the symmetry of **1,1-dimethylcyclopropane**, its NMR spectra are relatively simple.

1H NMR Spectroscopy

In the proton NMR spectrum of **1,1-dimethylcyclopropane**, the two methyl groups are chemically equivalent, and the two methylene groups in the cyclopropane ring are also equivalent. This results in two distinct signals.

| Proton Type | Chemical Shift (δ , ppm) | Multiplicity | Integration |
|--------------------------------|----------------------------------|--------------|-------------|
| Methyl (CH ₃) | ~0.9 - 1.1 | Singlet | 6H |
| Cyclopropyl (CH ₂) | ~0.2 - 0.4 | Singlet | 4H |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is also simplified by the molecule's symmetry, showing three distinct signals corresponding to the quaternary carbon, the two equivalent methyl carbons, and the two equivalent cyclopropyl methylene carbons.^[5]

| Carbon Type | Chemical Shift (δ , ppm) |
|--------------------------------|----------------------------------|
| Quaternary (C) | ~19 - 21 |
| Methyl (CH ₃) | ~27 - 29 |
| Cyclopropyl (CH ₂) | ~9 - 11 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of **1,1-dimethylcyclopropane** is characterized by absorptions corresponding to C-H stretching and bending vibrations.^[2]

| Vibrational Mode | Frequency (cm ⁻¹) | Intensity |
|--|-------------------------------|-----------|
| C-H Stretch (asymmetric, CH ₃) | ~2960 | Strong |
| C-H Stretch (symmetric, CH ₃) | ~2870 | Medium |
| C-H Stretch (CH ₂) | ~3080 | Medium |
| CH ₂ Scissoring | ~1460 | Medium |
| CH ₃ Bending | ~1380 | Medium |
| Cyclopropane Ring Puckering | ~1020 | Medium |

Note: Frequencies are approximate and sourced from the NIST Chemistry WebBook for the gas phase spectrum.^[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The electron ionization (EI) mass spectrum of **1,1-dimethylcyclopropane** shows a molecular ion peak and several characteristic fragment ions.^[1]

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|-------------------------|
| 70 | 30-40 | $[M]^+$ (Molecular Ion) |
| 55 | 100 | $[M - CH_3]^+$ |
| 41 | 80-90 | $[C_3H_5]^+$ |
| 39 | 50-60 | $[C_3H_3]^+$ |
| 27 | 30-40 | $[C_2H_3]^+$ |

Note: Relative intensities are approximate and can vary based on the instrument and experimental conditions. Data is based on the NIST Mass Spectrometry Data Center.^[1]

Experimental Protocols

The following are generalized methodologies for acquiring the spectroscopic data presented above for a volatile organic compound like **1,1-dimethylcyclopropane**.

NMR Spectroscopy Protocol

- **Sample Preparation:** Prepare a solution of approximately 5-20 mg of **1,1-dimethylcyclopropane** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform, $CDCl_3$) in a clean, dry vial.^[6]
- **Transfer to NMR Tube:** Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.^[6]
- **Instrument Setup:** Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Tune the probe for both 1H and ^{13}C frequencies.
- **1H NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.

- **^{13}C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ^{13}C , a larger number of scans and a longer acquisition time are typically required.^[7]
- **Data Processing:** Process the acquired free induction decays (FIDs) by applying a Fourier transform. Phase the resulting spectra and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy Protocol (Gas Phase)

- **Sample Introduction:** Introduce a small amount of gaseous **1,1-dimethylcyclopropane** into an evacuated gas cell with IR-transparent windows (e.g., KBr or NaCl).
- **Background Spectrum:** Acquire a background spectrum of the empty gas cell to account for any atmospheric absorptions (e.g., CO_2 , H_2O) and instrumental artifacts.^[8]
- **Sample Spectrum:** Acquire the infrared spectrum of the sample. A typical resolution of 4 cm^{-1} is generally sufficient.^[6]
- **Data Processing:** The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.^[6] Identify and label the major absorption bands.

Mass Spectrometry Protocol (Electron Ionization)

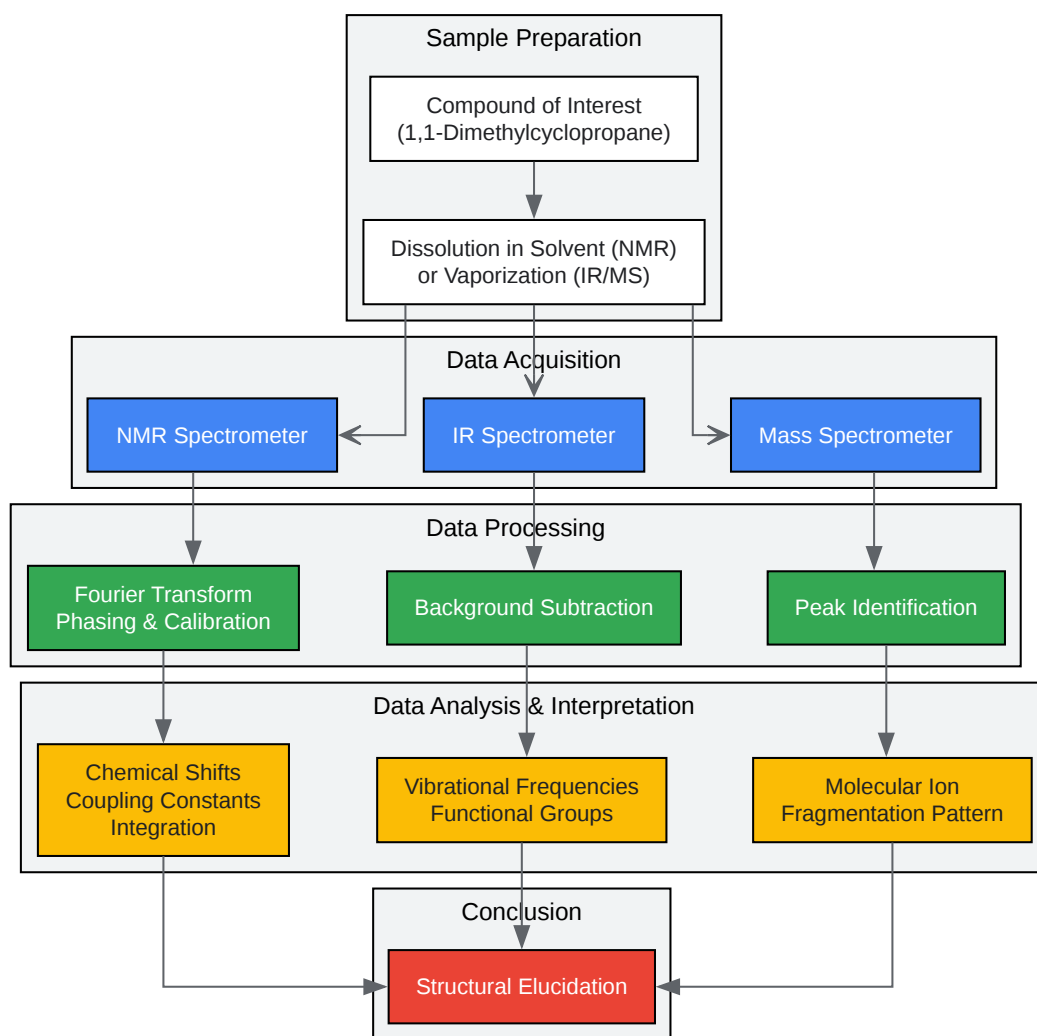
- **Sample Introduction:** For a volatile compound like **1,1-dimethylcyclopropane**, introduce the sample into the mass spectrometer via a gas chromatography (GC-MS) system or a direct inlet.^{[9][10]}
- **Ionization:** In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.^[10]
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).^{[11][12]}
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to aid in structural elucidation.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis



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Caption: Workflow of Spectroscopic Analysis.

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